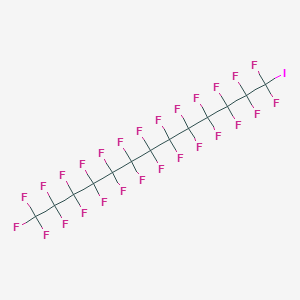
Perfluorotridecyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorotridecyl iodide is a perfluorinated compound with the chemical formula C₁₃F₂₇I. It is characterized by its high stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The presence of both perfluorinated carbon chains and an iodine atom contributes to its distinct reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorotridecyl iodide can be synthesized through several methods, including:
Direct Fluorination: This involves the direct fluorination of tridecyl iodide using elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine.
Electrochemical Fluorination: This method uses an electrochemical cell to fluorinate tridecyl iodide. It is a more controlled process and can yield high-purity this compound.
Photochemical Reactions: Utilizing ultraviolet light to initiate the reaction between tridecyl iodide and fluorine gas.
Industrial Production Methods: Industrial production often employs electrochemical fluorination due to its scalability and ability to produce high-purity compounds. The process involves passing an electric current through a solution of tridecyl iodide in a fluorinated solvent, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Perfluorotridecyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of perfluorotridecane.
Oxidation Reactions: Oxidation can yield perfluorotridecanoic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Perfluorotridecanol, perfluorotridecylamine.
Reduction: Perfluorotridecane.
Oxidation: Perfluorotridecanoic acid.
Scientific Research Applications
Perfluorotridecyl iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various perfluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: Due to its stability and inertness, it is used in biological studies to investigate the effects of perfluorinated compounds on living organisms.
Medicine: It is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: It is used in the production of high-performance lubricants, surfactants, and coatings due to its chemical resistance and stability.
Mechanism of Action
The mechanism of action of perfluorotridecyl iodide involves its ability to form strong bonds with other molecules due to the presence of the iodine atom. This allows it to participate in various chemical reactions, such as substitution and addition reactions. The perfluorinated carbon chain provides stability and resistance to degradation, making it effective in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
- Perfluorodecyl iodide (C₁₀F₂₁I)
- Perfluorooctyl iodide (C₈F₁₇I)
- Perfluorododecyl iodide (C₁₂F₂₅I)
Comparison: Perfluorotridecyl iodide is unique due to its longer carbon chain compared to perfluorodecyl iodide and perfluorooctyl iodide. This longer chain provides enhanced stability and different reactivity patterns. Compared to perfluorododecyl iodide, this compound has a slightly longer chain, which can influence its physical properties and reactivity. The presence of the iodine atom in all these compounds allows for similar types of reactions, but the chain length can affect the reaction conditions and products formed.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-13-iodotridecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F27I/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXBFFPIBZRADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F27I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880138 |
Source


|
| Record name | Perfluorotridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-04-5 |
Source


|
| Record name | Perfluorotridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)
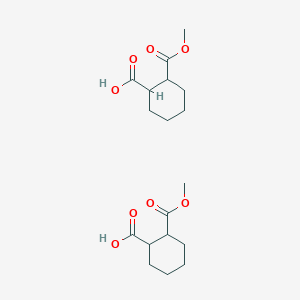
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
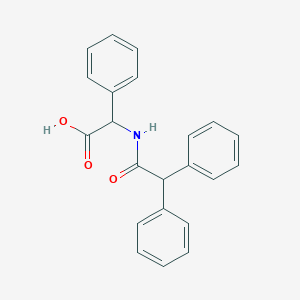
![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)
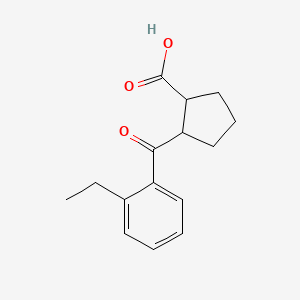
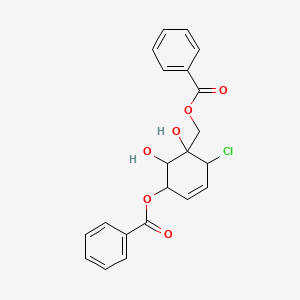
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)
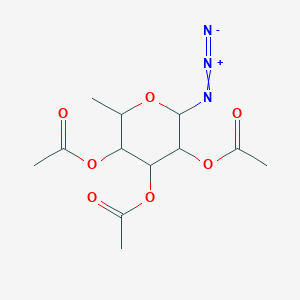

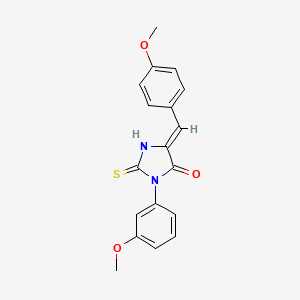
![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)
![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)
